![molecular formula C14H20BrNO3 B2905648 Tert-butyl 4-(5-bromofuran-2-yl)piperidine-1-carboxylate CAS No. 2173996-35-3](/img/structure/B2905648.png)
Tert-butyl 4-(5-bromofuran-2-yl)piperidine-1-carboxylate
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Overview
Description
“Tert-butyl 4-(5-bromofuran-2-yl)piperidine-1-carboxylate” is a chemical compound. It was synthesized and characterized using 1H NMR, 13C NMR, MS, and FT-IR techniques .
Molecular Structure Analysis
The molecular structure of the compound was evaluated using X-ray diffraction (XRD) . The structure was also optimized using the density functional theory (DFT) at the B3LYP/6-311+G (2d, p) level . The optimized structure was found to be consistent with the crystal structure determined using single-crystal XRD .Scientific Research Applications
Synthesis of Novel Organic Compounds
Compounds like N-Boc piperazine derivatives serve as building blocks in synthesizing a variety of novel organic compounds, including amides, sulphonamides, and bases .
Intermediate in Biologically Active Compounds
Derivatives of tert-butyl piperidine carboxylate are used as intermediates in synthesizing biologically active compounds such as crizotinib, an anticancer drug .
Inhibitors of c-Met
Some tert-butyl piperidine carboxylate derivatives are important intermediates in creating small-molecule inhibitors of c-Met, which exhibit antitumor efficacy .
Crystal Structure and DFT Studies
These compounds are also significant for crystal structure determination and Density Functional Theory (DFT) studies to understand molecular interactions .
Metalation of Furans and Benzofurans
The metalation of furans and benzofurans, which involves creating metalated species, is another application area where similar compounds are utilized .
Synthesis of Spirocyclic Derivatives
Tert-butyl piperidine carboxylate derivatives are used in synthesizing spirocyclic derivatives, which have potential applications in medicinal chemistry .
Mechanism of Action
Target of Action
Similar compounds have been involved in the repression of the monooxygenase etha, which is responsible for the formation of the active metabolite of ethionamide (eth) .
Biochemical Pathways
Similar compounds have been shown to affect the etha monooxygenase pathway .
Action Environment
Similar compounds are typically stored at room temperature .
properties
IUPAC Name |
tert-butyl 4-(5-bromofuran-2-yl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO3/c1-14(2,3)19-13(17)16-8-6-10(7-9-16)11-4-5-12(15)18-11/h4-5,10H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFDWDWAGNPXBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(O2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(5-bromofuran-2-yl)piperidine-1-carboxylate |
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